5-{3-heptadecyl-4-[(E)-(4-nitrophenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
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Overview
Description
5-{3-heptadecyl-4-[(E)-(4-nitrophenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heptadecyl chain, a nitrophenyl diazenyl group, and a phenoxybenzenesulfonic acid moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-heptadecyl-4-[(E)-(4-nitrophenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the diazenyl group, and the attachment of the heptadecyl chain. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene, and phenoxybenzenesulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-{3-heptadecyl-4-[(E)-(4-nitrophenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The phenoxybenzenesulfonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
5-{3-heptadecyl-4-[(E)-(4-nitrophenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-{3-heptadecyl-4-[(E)-(4-nitrophenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl diazenyl group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid
- 5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
Uniqueness
Compared to similar compounds, 5-{3-heptadecyl-4-[(E)-(4-nitrophenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl diazenyl group, in particular, enhances its potential for redox reactions and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C38H49N5O7S |
---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
5-[3-heptadecyl-4-[(4-nitrophenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C38H49N5O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34-37(40-39-30-23-25-31(26-24-30)43(45)46)38(44)42(41-34)32-27-28-35(36(29-32)51(47,48)49)50-33-20-17-16-18-21-33/h16-18,20-21,23-29,37H,2-15,19,22H2,1H3,(H,47,48,49) |
InChI Key |
ROSSMFKVPBBPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
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